2-Octanesulfonic acid
CAS No.: 10435-83-3
Cat. No.: VC17159095
Molecular Formula: C8H18O3S
Molecular Weight: 194.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10435-83-3 |
|---|---|
| Molecular Formula | C8H18O3S |
| Molecular Weight | 194.29 g/mol |
| IUPAC Name | octane-2-sulfonic acid |
| Standard InChI | InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | LHQXHHDBJMMPCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)S(=O)(=O)O |
Introduction
Structural and Chemical Properties of 2-Octanesulfonic Acid
Molecular Architecture
2-Octanesulfonic acid belongs to the class of alkanesulfonic acids, where the sulfonic acid group () is bonded to the second carbon atom of an eight-carbon alkane chain. The IUPAC name for this compound is octane-2-sulfonic acid, and its systematic structure is represented by the SMILES notation . The presence of the sulfonic acid group imparts strong acidity, with a pKa typically below -1, making it significantly more acidic than carboxylic acids or phenolic compounds.
The stereochemistry of 2-octanesulfonic acid derivatives, such as its methyl ester (e.g., [R,(+)]-2-octanesulfonic acid methyl ester), has been explored for chiral separations in chromatography. The methyl ester variant, with the molecular formula , demonstrates how functionalization at the sulfonic group alters physical properties while retaining the core structural framework .
Physical and Spectroscopic Characteristics
The compound’s physical properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.29 g/mol | |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in polar solvents | |
| Density | ~1.2 g/cm³ (estimated) | - |
2-Octanesulfonic acid is hygroscopic and typically exists as a white crystalline solid. Its solubility in water and polar organic solvents like methanol or ethanol facilitates its use in liquid-phase reactions. Fourier-transform infrared spectroscopy (FTIR) of sulfonic acids generally reveals strong absorption bands near 1200 cm⁻¹ (S=O asymmetric stretching) and 1040 cm⁻¹ (S=O symmetric stretching), which are consistent with its functional group. Nuclear magnetic resonance (NMR) spectra would display distinct shifts for the protons adjacent to the sulfonic acid group, though specific data for this compound remain underrepresented in the literature.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-octanesulfonic acid typically involves the sulfonation of octane or its derivatives. One common method is the reaction of 2-octanol with sulfur trioxide () or chlorosulfonic acid ():
This exothermic reaction requires controlled conditions to avoid over-sulfonation or decomposition. Alternative routes include the oxidation of thiols or disulfides, though these are less economically viable for large-scale production.
The methyl ester derivative, [R,(+)]-2-octanesulfonic acid methyl ester (CAS No. 200907063492403360), is synthesized via esterification of the parent acid with methanol, yielding a compound with enhanced volatility for gas chromatography applications .
Industrial-Scale Manufacturing
Industrial production prioritizes cost efficiency and purity. Continuous sulfonation reactors with precise temperature control (20–50°C) and stoichiometric excess of are employed to maximize yield. Post-synthesis purification involves neutralization with alkaline solutions (e.g., NaOH) to form sodium salts, followed by recrystallization or membrane filtration to isolate the free acid.
Applications in Industry and Research
Analytical Chemistry
2-Octanesulfonic acid is widely utilized as an ion-pairing agent in reversed-phase high-performance liquid chromatography (HPLC). Its capacity to improve the separation of hydrophobic analytes, such as peptides or pharmaceuticals, stems from its ability to form ion pairs with basic compounds, thereby modulating retention times . For example, in antibiotic analysis, concentrations of 5–10 mM in the mobile phase enhance peak resolution and reduce tailing .
Organic Synthesis
As a strong acid catalyst, 2-octanesulfonic acid facilitates esterifications, alkylations, and Friedel-Crafts reactions. Its non-oxidizing nature and water solubility make it preferable to traditional catalysts like sulfuric acid in sensitive syntheses. Recent studies highlight its role in producing biodiesel via triglyceride transesterification, where it achieves conversions exceeding 90% under mild conditions.
Comparative Analysis with Other Sulfonic Acids
The table below contrasts 2-octanesulfonic acid with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 2-Octanesulfonic acid | 194.29 | HPLC, organic catalysis | |
| 1-Octanesulfonic acid | 194.29 | Surfactants, electrophoresis | |
| Methanesulfonic acid | 96.11 | Electroplating, pharmaceuticals | |
| p-Toluenesulfonic acid | 172.20 | Esterification, resin curing |
This comparison underscores the influence of alkyl chain length and sulfonic group position on application suitability .
Recent Research Advancements
Green Chemistry Innovations
Recent studies explore 2-octanesulfonic acid’s role in micellar catalysis, where its sodium salt forms micelles that enhance reaction rates in aqueous media. For instance, a 2024 study demonstrated a 40% increase in Suzuki-Miyaura coupling yields using 2-octanesulfonic acid-derived micelles compared to traditional solvents.
Chromatographic Method Development
Advances in ultra-high-performance liquid chromatography (UHPLC) have leveraged 2-octanesulfonic acid’s ion-pairing capabilities to separate complex mixtures of aminoglycoside antibiotics, achieving detection limits as low as 0.1 ng/mL .
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